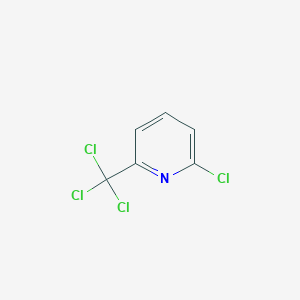

Nitrapyrin

Cat. No. B159567

Key on ui cas rn:

1929-82-4

M. Wt: 230.9 g/mol

InChI Key: DCUJJWWUNKIJPH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06320053B1

Procedure details

[A1 is N, A2 is Cl—C, A3, A4 and A5 are CH, X is O and R1 isopropyl in the compound of formula I] Concentrated sulfuric acid (98% by weight, 510.2 g, 5.2 mol) is added to 2-chloro-6-trichloromethylpyridine (NP, 924 g, 4 mol) over a period of three hours at 135° C. The resulting mixture is stirred for three hours at 135° C. A viscous melted mass is obtained consisting of a mixture of intermediate IVa1 and Va1 with R1 being H and Hal being Cl, corresponding to an almost quantitative yield based on NP. The mass is added to isopropanol (2145 g) over a period of 30 minutes starting at ambient temperature which is raised to 60-65° C. Remaining isopropanol is removed by distillation under reduced pressure in three hours. The resulting product mixture is added to a mixture of xylene (1800 g) and water (1500 g). Upon heating to 50° C. the organic phase is separated and washed with water (1000 g). The obtained organic phase is dried and concentrated by distillation of xylene under reduced pressure (250 mbar). The resulting product (2070 g) contains 34.1 wt % of isopropyl 2-chloropyrid-6-ylcarboxylate in xylene which corresponds to a yield of 8.4% based on NP and is used for the preparation of N-4-fluorophenyl) 2-(3-trifluoromethylphenoxy)-pyrid-6-ylinecarboxamide without further purification (Examples 9 and 10).

[Compound]

Name

A1

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

A2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

A3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

A4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

A5

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

S(=O)(=O)(O)[OH:2].[Cl:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13](Cl)(Cl)Cl)[N:8]=1.[CH:17]([OH:20])([CH3:19])[CH3:18]>>[Cl:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([O:20][CH:17]([CH3:19])[CH3:18])=[O:2])[N:8]=1

|

Inputs

Step One

[Compound]

|

Name

|

A1

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

A2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

A3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

A4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

A5

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

510.2 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Seven

|

Name

|

|

|

Quantity

|

924 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC(=CC=C1)C(Cl)(Cl)Cl

|

Step Eight

|

Name

|

|

|

Quantity

|

2145 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

135 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting mixture is stirred for three hours at 135° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is obtained

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

consisting of a mixture of intermediate IVa1 and Va1 with R1

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

starting at ambient temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is raised to 60-65° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Remaining isopropanol is removed by distillation under reduced pressure in three hours

|

|

Duration

|

3 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting product mixture is added to a mixture of xylene (1800 g) and water (1500 g)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Upon heating to 50° C. the organic phase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (1000 g)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The obtained organic phase is dried

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated by distillation of xylene under reduced pressure (250 mbar)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is used for the preparation of N-4-fluorophenyl) 2-(3-trifluoromethylphenoxy)-pyrid-6-ylinecarboxamide

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

without further purification (Examples 9 and 10)

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC1=NC(=CC=C1)C(=O)OC(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |